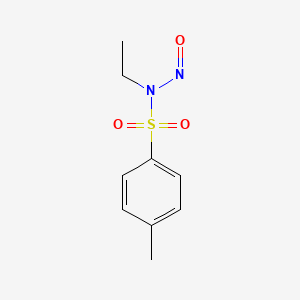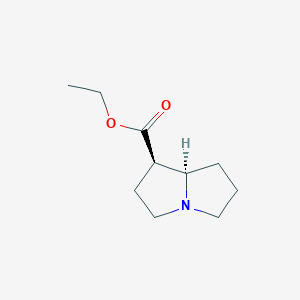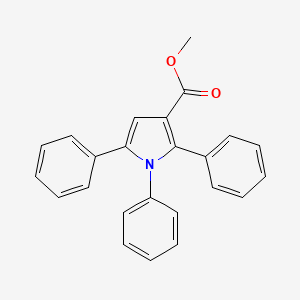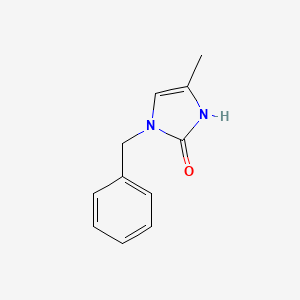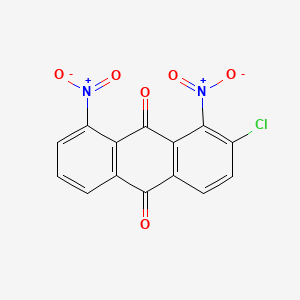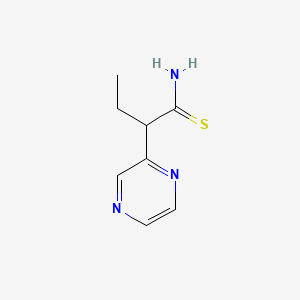
Butyramide, 2-(2-pyrazinyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Butyramide, 2-(2-pyrazinyl)thio- can be achieved through several methods. One common approach involves the reaction of butyronitrile with sulfur-containing reagents under specific conditions. This method typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of ammonium salts and butyryl chloride, which react to form the compound under suitable conditions. Industrial production methods often utilize biocatalytic processes, such as the use of nitrile hydratase enzymes from Bacillus species, to convert butyronitrile to butyramide efficiently .
Análisis De Reacciones Químicas
Butyramide, 2-(2-pyrazinyl)thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Aplicaciones Científicas De Investigación
Butyramide, 2-(2-pyrazinyl)thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, derivatives of this compound have shown promise as anticonvulsants and inhibitors of histone deacetylases, which are important for regulating gene expression and cell differentiation. Additionally, the compound is used in the production of electrorheological fluids, which have applications in various mechanical devices .
Mecanismo De Acción
The mechanism of action of Butyramide, 2-(2-pyrazinyl)thio- involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit histone deacetylases work by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell differentiation or apoptosis in cancer cells. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparación Con Compuestos Similares
Butyramide, 2-(2-pyrazinyl)thio- can be compared with other similar compounds, such as butyramide and isobutyramide. While butyramide is the amide of butyric acid and has applications in various fields, the addition of the 2-pyrazinylthio group in Butyramide, 2-(2-pyrazinyl)thio- enhances its biological activity and specificity. Isobutyramide, on the other hand, has a different structural arrangement and exhibits different chemical and biological properties. The unique structure of Butyramide, 2-(2-pyrazinyl)thio- makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
32081-46-2 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-pyrazin-2-ylbutanethioamide |
InChI |
InChI=1S/C8H11N3S/c1-2-6(8(9)12)7-5-10-3-4-11-7/h3-6H,2H2,1H3,(H2,9,12) |
Clave InChI |
SJLKYVVYUNFNBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=CN=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


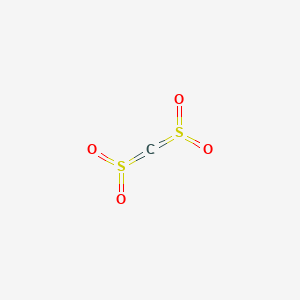
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
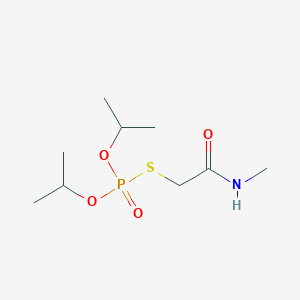
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
